An In-depth Technical Guide to 2-Ethyl-7-methoxybenzofuran: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Ethyl-7-methoxybenzofuran: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-7-methoxybenzofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this document consolidates available information on its synthesis, predicted chemical and physical properties, and potential therapeutic applications based on the well-established bioactivity of the benzofuran scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded framework for the synthesis and investigation of this and related compounds. We will delve into plausible synthetic routes, starting from commercially available precursors, and discuss the structure-activity relationships that suggest its potential as a valuable building block for novel therapeutic agents.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of benzofuran are found in a variety of natural products and have been synthesized to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The versatility of the benzofuran core allows for substitutions at various positions, leading to a diverse chemical space for the development of new drugs with improved efficacy and selectivity.[4] The 2- and 7-positions are particularly important for modulating biological activity. The introduction of an ethyl group at the 2-position and a methoxy group at the 7-position, as in 2-Ethyl-7-methoxybenzofuran, is anticipated to influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide aims to provide a thorough understanding of this specific derivative, paving the way for its potential exploration in drug discovery programs.
Chemical Structure and Predicted Properties
The chemical structure of 2-Ethyl-7-methoxybenzofuran consists of a central benzofuran core with an ethyl substituent at the 2-position and a methoxy group at the 7-position.
Molecular Formula: C₁₁H₁₂O₂
Molecular Weight: 176.21 g/mol
IUPAC Name: 2-ethyl-7-methoxy-1-benzofuran
| Property | Predicted Value/Information |
| Physical State | Likely a colorless to pale yellow oil or low-melting solid at room temperature. |
| Boiling Point | Estimated to be in the range of 250-280 °C at atmospheric pressure. |
| Melting Point | If solid, likely to be in the low to moderate range. |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Poorly soluble in water. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 3.0-3.5, indicating moderate lipophilicity. |
Spectroscopic Properties (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the aromatic protons of the benzofuran ring system. The protons on the furan ring will likely appear as a singlet or a narrow multiplet.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the two carbons of the ethyl group, the methoxy carbon, and the carbons of the benzofuran core.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic and furan rings, and C-O stretching of the ether linkages.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 176. Subsequent fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments of the benzofuran core.
Synthesis of 2-Ethyl-7-methoxybenzofuran: A Proposed Multi-Step Approach
Caption: Proposed synthetic workflow for 2-Ethyl-7-methoxybenzofuran.
Step 1: Reduction of Ethyl 7-methoxybenzofuran-2-carboxylate
The initial step involves the reduction of the ester functionality to a primary alcohol. This is a standard transformation in organic synthesis.
Protocol:
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To a solution of ethyl 7-methoxybenzofuran-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) portion-wise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
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Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to yield crude 2-Hydroxymethyl-7-methoxybenzofuran.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Step 2: Oxidation to 2-Formyl-7-methoxybenzofuran
The primary alcohol is then oxidized to the corresponding aldehyde.
Protocol:
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To a solution of 2-Hydroxymethyl-7-methoxybenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridinium chlorochromate (PCC) (1.5 eq).
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Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
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Concentrate the filtrate under reduced pressure to obtain crude 2-Formyl-7-methoxybenzofuran.
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Further purification can be achieved by column chromatography if necessary.
Step 3: Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes into alkenes.[3][4][8]
Protocol:
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Prepare the Wittig reagent by reacting ethyltriphenylphosphonium bromide with a strong base such as n-butyllithium in anhydrous THF at 0 °C to form the ylide.
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To the resulting ylide solution, add a solution of 2-Formyl-7-methoxybenzofuran (1.0 eq) in anhydrous THF dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate 2-(Prop-1-en-1-yl)-7-methoxybenzofuran.
Step 4: Hydrogenation
The final step involves the reduction of the alkene to an alkane.
Protocol:
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Dissolve 2-(Prop-1-en-1-yl)-7-methoxybenzofuran in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
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Filter the reaction mixture through Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the final product, 2-Ethyl-7-methoxybenzofuran.
Potential Applications in Drug Development
The benzofuran scaffold is a key component in numerous biologically active molecules. The introduction of an ethyl group at the 2-position and a methoxy group at the 7-position can fine-tune the pharmacological profile of the molecule.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
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- 6. 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR [m.chemicalbook.com]
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